molecular formula C24H17FN4O2S B5993935 6-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B5993935
M. Wt: 444.5 g/mol
InChI Key: NGVBLKFKZVDHLF-UHFFFAOYSA-N
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Description

6-Amino-4-{4-[(2-fluorophenyl)methoxy]phenyl}-3-(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-{4-[(2-fluorophenyl)methoxy]phenyl}-3-(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-{4-[(2-fluorophenyl)methoxy]phenyl}-3-(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for nitro group reduction.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amino group.

Scientific Research Applications

6-Amino-4-{4-[(2-fluorophenyl)methoxy]phenyl}-3-(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-{4-[(2-fluorophenyl)methoxy]phenyl}-3-(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptor sites.

    DNA Intercalation: Inserting itself between DNA base pairs, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-{4-[(2-chlorophenyl)methoxy]phenyl}-3-(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-{4-[(2-bromophenyl)methoxy]phenyl}-3-(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The presence of the fluorophenyl group in 6-amino-4-{4-[(2-fluorophenyl)methoxy]phenyl}-3-(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile imparts unique electronic properties that can enhance its biological activity and specificity compared to its chloro- and bromo- analogs .

Properties

IUPAC Name

6-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2S/c25-18-5-2-1-4-15(18)13-30-16-9-7-14(8-10-16)20-17(12-26)23(27)31-24-21(20)22(28-29-24)19-6-3-11-32-19/h1-11,20H,13,27H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVBLKFKZVDHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=CS5)N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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